N'-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide
Description
N'-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide is a hydrazone derivative synthesized via the condensation of pyridine-4-carbohydrazide (isoniazid analog) with 5-phenylfuran-2-carbaldehyde. Its structure features a furan ring substituted with a phenyl group at the 5-position, conjugated to a pyridine moiety through a hydrazone linkage. This compound belongs to a broader class of isoniazid (INH) derivatives, which are extensively studied for their antimicrobial properties, particularly against Mycobacterium tuberculosis (H37Rv strain) .
Properties
Molecular Formula |
C17H13N3O2 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
N-[(E)-(5-phenylfuran-2-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H13N3O2/c21-17(14-8-10-18-11-9-14)20-19-12-15-6-7-16(22-15)13-4-2-1-3-5-13/h1-12H,(H,20,21)/b19-12+ |
InChI Key |
FEYWJDZFTHBBOG-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation of pyridine-4-carbohydrazide with 5-phenylfuran-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage (-NHN=CH-). After completion, the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines or hydrazines.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.
Scientific Research Applications
N’-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has potential as an enzyme inhibitor and may exhibit antimicrobial, anticancer, and antioxidant properties.
Coordination Chemistry: It can form stable complexes with transition metals, which are useful in catalysis and material science.
Materials Science: The compound’s ability to form crystalline structures makes it valuable in the study of molecular packing and crystal engineering.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes or metal ions. The hydrazone linkage can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity or catalyze specific reactions. The compound’s biological activity is often attributed to its ability to generate reactive oxygen species or interfere with cellular redox processes .
Comparison with Similar Compounds
Table 1: Key Hydrazone Derivatives and Their Bioactivity
Notes:
- Active Derivatives : Alkyl/heteroaryl substituents (e.g., imidazole in 5l, methylphenyl in 5d) enhance stability and target binding via hydrophobic interactions and hydrogen bonding with InhA residues .
- Inactive Derivatives : Electron-withdrawing groups (e.g., nitro in 5b, fluoro in 5f) reduce activity, likely due to disrupted electron distribution or steric hindrance .
- Spectrum Specificity: The 5-fluoro-2-hydroxyphenyl derivative (L4) shows narrow-spectrum activity against E. aureus, highlighting substituent-dependent selectivity .
Metal Complexation and Chelation Potential
Table 2: Metal Complexes of Hydrazone Ligands
- Chelation Mechanism: Hydrazones with O/N donor sites (e.g., indole-2-yl, hydroxynaphthyl) form stable metal complexes, altering redox properties and enhancing bioactivity .
- Cytotoxicity : Metal complexes of the indole-2-yl derivative exhibit low toxicity (similar to parent ligands), suggesting biocompatibility .
Structural and Physicochemical Properties
Table 3: Crystallographic and Solubility Data
Biological Activity
N'-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and applications, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Synthesis
Synthesis methods for this compound typically involve the condensation reaction between pyridine-4-carbohydrazide and 5-phenylfuran-2-aldehyde. The reaction conditions often include the use of solvents like ethanol or methanol under reflux, followed by purification techniques such as recrystallization.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound. In vitro tests against various bacterial strains (e.g., E. coli, S. aureus) and fungal species have shown promising results, indicating significant inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of this compound has also been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that this compound exhibits moderate to high antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 50 |
| ABTS | 45 |
Anti-inflammatory Properties
Research has indicated that this compound may possess anti-inflammatory properties. In animal models, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism that could be useful in treating inflammatory diseases.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in microbial metabolism.
- Radical Scavenging : Its structure allows it to donate electrons, neutralizing free radicals.
- Modulation of Signaling Pathways : It may interfere with inflammatory signaling pathways, reducing cytokine production.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the efficacy of this compound against multidrug-resistant bacterial strains. The researchers conducted a series of experiments that confirmed its potential as an alternative treatment option.
Study 2: Antioxidant Properties
Another research effort focused on the antioxidant capacity of this compound in cellular models exposed to oxidative stress. The results indicated significant protection against cell death and lipid peroxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
